2-(4-chlorophenyl)-N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide 2-(4-chlorophenyl)-N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 893927-34-9
VCID: VC4219512
InChI: InChI=1S/C19H16ClN3O3S/c20-14-8-6-13(7-9-14)10-18(24)21-19-16-11-27(25,26)12-17(16)22-23(19)15-4-2-1-3-5-15/h1-9H,10-12H2,(H,21,24)
SMILES: C1C2=C(N(N=C2CS1(=O)=O)C3=CC=CC=C3)NC(=O)CC4=CC=C(C=C4)Cl
Molecular Formula: C19H16ClN3O3S
Molecular Weight: 401.87

2-(4-chlorophenyl)-N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide

CAS No.: 893927-34-9

Cat. No.: VC4219512

Molecular Formula: C19H16ClN3O3S

Molecular Weight: 401.87

* For research use only. Not for human or veterinary use.

2-(4-chlorophenyl)-N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide - 893927-34-9

Specification

CAS No. 893927-34-9
Molecular Formula C19H16ClN3O3S
Molecular Weight 401.87
IUPAC Name 2-(4-chlorophenyl)-N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide
Standard InChI InChI=1S/C19H16ClN3O3S/c20-14-8-6-13(7-9-14)10-18(24)21-19-16-11-27(25,26)12-17(16)22-23(19)15-4-2-1-3-5-15/h1-9H,10-12H2,(H,21,24)
Standard InChI Key PDLPKNCGYNJYDU-UHFFFAOYSA-N
SMILES C1C2=C(N(N=C2CS1(=O)=O)C3=CC=CC=C3)NC(=O)CC4=CC=C(C=C4)Cl

Introduction

The compound 2-(4-chlorophenyl)-N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide is a complex organic molecule that belongs to the class of thienopyrazoles, which are known for their diverse biological activities. This compound combines a thieno[3,4-c]pyrazole core with a phenyl ring and a chlorophenyl group, making it a potential candidate for various pharmaceutical applications.

Molecular Formula and Weight

  • Molecular Formula: C22_{22}H15_{15}ClN4_{4}O3_{3}S

  • Molecular Weight: Approximately 446.9 g/mol

Synthesis

The synthesis of this compound typically involves a multi-step process, starting with the formation of the thieno[3,4-c]pyrazole core. This can be achieved through condensation reactions involving appropriate precursors. The introduction of the phenyl and 4-chlorophenyl groups would follow, potentially through nucleophilic substitution or coupling reactions.

Data Table

PropertyValue
Molecular FormulaC22_{22}H15_{15}ClN4_{4}O3_{3}S
Molecular WeightApproximately 446.9 g/mol
Melting PointNot readily available
Boiling PointNot readily available
SolubilityOrganic solvents like DMSO and DMF

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